molecular formula C13H9ClO2 B068142 2'-Chlorobiphenyl-3-carboxylic acid CAS No. 168619-03-2

2'-Chlorobiphenyl-3-carboxylic acid

Cat. No.: B068142
CAS No.: 168619-03-2
M. Wt: 232.66 g/mol
InChI Key: XGEMSZNXYHULJU-UHFFFAOYSA-N
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Description

2’-Chlorobiphenyl-3-carboxylic acid is an organic compound with the molecular formula C13H9ClO2 It is a derivative of biphenyl, where a chlorine atom is substituted at the 2’ position and a carboxylic acid group is attached at the 3 position of the biphenyl ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chlorobiphenyl-3-carboxylic acid typically involves the chlorination of biphenyl followed by carboxylation. One common method is the Friedel-Crafts acylation of biphenyl with chloroacetyl chloride, followed by hydrolysis to introduce the carboxylic acid group. The reaction conditions often require a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of 2’-Chlorobiphenyl-3-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 2’-Chlorobiphenyl-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as acid chlorides or esters.

    Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent used.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium amide (NaNH2) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of acid chlorides or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

2’-Chlorobiphenyl-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    2-Chlorobiphenyl: Lacks the carboxylic acid group, making it less reactive in certain chemical transformations.

    3-Chlorobiphenyl-4-carboxylic acid: Differently substituted, leading to variations in chemical reactivity and biological activity.

    4’-Chlorobiphenyl-3-carboxylic acid: Positional isomer with distinct properties and applications.

Uniqueness: 2’-Chlorobiphenyl-3-carboxylic acid is unique due to the specific positioning of the chlorine and carboxylic acid groups, which influence its reactivity and interactions in chemical and biological systems. This unique structure makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-chlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEMSZNXYHULJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373886
Record name 2'-Chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168619-03-2
Record name 2'-Chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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